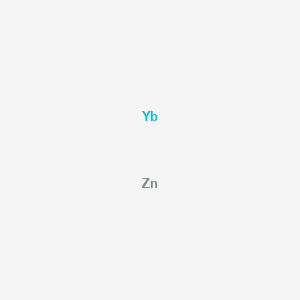

Hafnium;ZINC

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

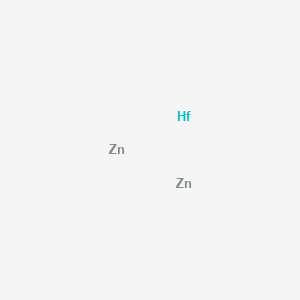

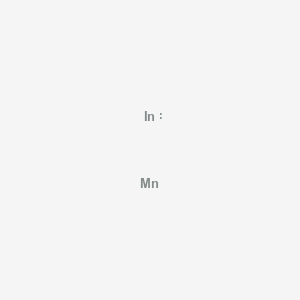

Hafnium;ZINC is a compound that combines the elements hafnium and zinc Hafnium is a lustrous, silvery-gray transition metal with the atomic number 72, while zinc is a bluish-silver, brittle metal with the atomic number 30

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Hafnium;ZINC can be synthesized through various methods, including atomic layer deposition (ALD) and sol-gel processes. In the ALD method, hafnium and zinc precursors are alternately deposited on a substrate at controlled temperatures, typically around 200°C . The sol-gel process involves the hydrolysis and condensation of metal alkoxides to form a gel, which is then dried and calcined to obtain the desired compound .

Industrial Production Methods: Industrial production of this compound often involves the use of high-temperature chemical vapor deposition (CVD) techniques. In this process, hafnium and zinc precursors are vaporized and reacted in a high-temperature chamber to form thin films of the compound on various substrates .

Analyse Chemischer Reaktionen

Types of Reactions: Hafnium;ZINC undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. For instance, when exposed to air, hafnium forms a protective oxide layer, primarily hafnium dioxide (HfO₂), which prevents further oxidation . Zinc, on the other hand, can undergo oxidation to form zinc oxide (ZnO).

Common Reagents and Conditions: Common reagents used in the reactions involving this compound include halogens, acids, and bases. For example, hafnium reacts with halogens such as chlorine to form hafnium tetrachloride (HfCl₄), while zinc reacts with hydrochloric acid to produce zinc chloride (ZnCl₂) and hydrogen gas .

Major Products Formed: The major products formed from the reactions of this compound include hafnium dioxide (HfO₂), zinc oxide (ZnO), hafnium tetrachloride (HfCl₄), and zinc chloride (ZnCl₂). These products have various applications in different industries, including electronics and materials science .

Wissenschaftliche Forschungsanwendungen

Hafnium;ZINC has a wide range of scientific research applications. In the field of electronics, it is used to develop transparent conductive oxide (TCO) films, which are essential components in devices such as solar cells, LEDs, and flat panel displays . In materials science, this compound is used to enhance the electrical and optical properties of thin films, making them suitable for use in advanced electronic devices .

In the medical field, zinc is known for its role in protein synthesis and cell division, making it essential for wound healing and immune function . Hafnium, on the other hand, is used in nuclear reactors due to its excellent neutron absorption properties .

Wirkmechanismus

The mechanism of action of Hafnium;ZINC involves its interaction with various molecular targets and pathways. Zinc plays a catalytic, structural, and regulatory role in biological systems, participating in enzyme function and protein synthesis . Hafnium, due to its high melting point and corrosion resistance, is used in high-temperature applications and as a neutron absorber in nuclear reactors .

Vergleich Mit ähnlichen Verbindungen

Hafnium;ZINC can be compared with other similar compounds such as hafnium dioxide (HfO₂) and zinc oxide (ZnO). Both HfO₂ and ZnO are widely used in electronic and optoelectronic applications due to their excellent electrical and optical properties . this compound offers unique advantages, such as enhanced electrical conductivity and improved optical properties, making it a promising material for next-generation electronic devices .

List of Similar Compounds:- Hafnium dioxide (HfO₂)

- Zinc oxide (ZnO)

- Hafnium tetrachloride (HfCl₄)

- Zinc chloride (ZnCl₂)

Eigenschaften

CAS-Nummer |

12208-62-7 |

|---|---|

Molekularformel |

HfZn2 |

Molekulargewicht |

309.2 g/mol |

IUPAC-Name |

hafnium;zinc |

InChI |

InChI=1S/Hf.2Zn |

InChI-Schlüssel |

JXLCNVMZIFBUAK-UHFFFAOYSA-N |

Kanonische SMILES |

[Zn].[Zn].[Hf] |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[4-(4-Nitrophenyl)sulfanylphenyl]-phenylmethanone](/img/structure/B14720652.png)

![Dibutylbis[(3,5-dinitrobenzoyl)oxy]stannane](/img/structure/B14720697.png)